2,3-Dimethylpent-4-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylpent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-5(2)6(3)7(8)9/h4-6H,1H2,2-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXARVSETVGSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 2,3 Dimethylpent 4 Enoic Acid
Enantioselective and Diastereoselective Synthetic Routes to 2,3-Dimethylpent-4-enoic Acid Stereoisomers
The creation of specific stereoisomers of this compound requires sophisticated synthetic strategies that can control the spatial arrangement of the methyl groups at the C2 and C3 positions. This section explores methodologies to access the (2R,3R) and (2S,3R) stereoisomers, highlighting the principles of stereochemical control in the synthesis of olefinic carboxylic acids.
Synthesis of (2R,3R)-2,3-Dimethylpent-4-enoic Acid
The synthesis of the (2R,3R) stereoisomer of 2,3-dimethyl-4-pentenoic acid can be achieved through a stereoselective approach utilizing a chiral auxiliary, such as an Evans' oxazolidinone. rsc.orgnih.govrsc.org This method allows for the introduction of the two adjacent stereocenters with a high degree of control.
A key strategy involves the stereoselective conjugate addition of a vinyl nucleophile to a chiral α,β-unsaturated N-acyl oxazolidinone, followed by a subsequent α-methylation. rsc.orgnih.govrsc.org The process commences with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with crotonyl chloride to form the corresponding N-crotonyl imide. The crucial step is the 1,4-conjugate addition of a vinyl organometallic reagent, such as vinylmagnesium chloride, to this chiral substrate. The steric hindrance provided by the chiral auxiliary directs the incoming vinyl group to the opposite face of the enolate, establishing the stereocenter at C3.
Following the conjugate addition, the resulting enolate is then trapped by an electrophile, in this case, methyl iodide, to introduce the methyl group at the C2 position. The stereochemistry of this α-methylation is also controlled by the chiral auxiliary, leading to the desired (2R,3R) configuration. Finally, the chiral auxiliary is cleaved from the product, typically under mild hydrolytic conditions, to yield the (2R,3R)-2,3-dimethyl-4-pentenoic acid. This sequence of reactions provides a reliable pathway to the enantiomerically enriched target molecule.
A representative reaction scheme is outlined below:
| Step | Reactants | Reagents | Product | Key Transformation |
| 1 | Chiral Oxazolidinone, Crotonyl Chloride | Base (e.g., n-BuLi) | Chiral N-crotonyl imide | Acylation |
| 2 | Chiral N-crotonyl imide | Vinylmagnesium chloride | Intermediate enolate | Stereoselective 1,4-conjugate addition |
| 3 | Intermediate enolate | Methyl iodide | (2R,3R)-N-acyloxazolidinone derivative | Stereoselective α-methylation |
| 4 | (2R,3R)-N-acyloxazolidinone derivative | LiOH, H₂O₂ | (2R,3R)-2,3-Dimethylpent-4-enoic Acid | Hydrolytic cleavage of auxiliary |
Synthesis of (2S,3R)-2,3-Dimethylpent-4-enoic Acid
One such approach involves the Ireland-Claisen rearrangement. tcichemicals.com This powerful rsc.orgrsc.org-sigmatropic rearrangement of an allyl ester enolate can be used to set the desired stereochemistry. The starting material would be an appropriately substituted allyl ester. The stereochemical outcome of the rearrangement is dependent on the geometry of the enolate intermediate. By controlling the conditions for enolate formation (e.g., choice of base and solvent), it is possible to favor the formation of the silyl (B83357) ketene (B1206846) acetal (B89532) that leads to the syn diastereomer.
For instance, the reaction of an allyl ester with a strong base like lithium diisopropylamide (LDA) in the presence of a trialkylsilyl chloride can generate a specific enolate geometry. Subsequent warming of the reaction mixture induces the rearrangement to afford the γ,δ-unsaturated silyl ester, which upon hydrolysis yields the desired carboxylic acid with the syn relative stereochemistry.
Another potential strategy involves the diastereoselective alkylation of a chiral enolate derived from a carboxylic acid. For example, the enolate of a propanoic acid derivative bearing a chiral auxiliary could be alkylated with a vinyl-containing electrophile. The stereoselectivity of this alkylation would be dictated by the chiral auxiliary, and by choosing the appropriate auxiliary and reaction conditions, the formation of the syn product could be favored.
Control of Stereochemistry in Olefinic Carboxylic Acid Synthesis
The control of stereochemistry in the synthesis of olefinic carboxylic acids is a critical aspect of modern organic synthesis, with numerous strategies developed to achieve high levels of enantioselectivity and diastereoselectivity. nih.gov The choice of method often depends on the desired stereochemical outcome and the substitution pattern of the target molecule.
Chiral Auxiliary-Mediated Syntheses: As demonstrated in the synthesis of (2R,3R)-2,3-dimethylpent-4-enoic acid, chiral auxiliaries, such as Evans' oxazolidinones, play a pivotal role. rsc.orgnih.govrsc.orgwilliams.edu These auxiliaries are temporarily incorporated into the molecule to direct the stereochemical course of subsequent reactions, such as alkylations and conjugate additions, and are then removed to reveal the desired chiral product. williams.eduyork.ac.uk The steric and electronic properties of the auxiliary effectively block one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered side.
Substrate-Controlled Diastereoselection: In molecules that already possess a stereocenter, this existing chirality can influence the stereochemical outcome of subsequent reactions. This is known as substrate-controlled diastereoselection. For example, the geometry of the double bond in an α,β-unsaturated ester can influence the diastereoselectivity of a conjugate addition reaction. acs.org
Reagent-Controlled Asymmetric Synthesis: This approach relies on the use of a chiral reagent or catalyst to induce stereoselectivity. For instance, asymmetric hydrogenation using a chiral transition metal catalyst can reduce a double bond in a prochiral substrate to create one or more stereocenters with high enantiomeric excess. Similarly, asymmetric conjugate addition reactions catalyzed by chiral organocatalysts or metal complexes are powerful tools for the enantioselective synthesis of substituted carboxylic acid derivatives. rsc.orgnih.govnih.gov
Sigmatropic Rearrangements: Pericyclic reactions, such as the Ireland-Claisen rearrangement, offer excellent stereocontrol. tcichemicals.com The concerted nature of these reactions allows for the efficient transfer of chirality and the predictable formation of new stereocenters based on the geometry of the starting material.
Derivatization Strategies for this compound
The presence of both a carboxylic acid and a terminal alkene functionality in this compound makes it a versatile building block for further chemical transformations. This section explores common derivatization strategies, including esterification and amidation reactions.
Esterification Reactions and Functional Group Interconversions
The carboxylic acid moiety of this compound can be readily converted into a variety of esters, which are often used as protecting groups or as intermediates for further reactions.
Acid-Catalyzed Esterification: A classic method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product by removing the water formed during the reaction. For example, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 2,3-dimethylpent-4-enoate.
Base-Promoted Esterification: Alternatively, esterification can be achieved under basic conditions. The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which then acts as a nucleophile and reacts with an alkyl halide. For instance, treatment of this compound with a base like potassium carbonate followed by the addition of an alkyl halide (e.g., ethyl iodide) would produce the corresponding ethyl ester.
Coupling Agent-Mediated Esterification: A wide range of coupling reagents can be employed for the esterification of carboxylic acids under mild conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, allowing it to react with an alcohol to form the ester. These methods are particularly useful for sensitive substrates or when forcing conditions need to be avoided.
The vinyl group in this compound and its esters opens up possibilities for a variety of functional group interconversions. These include:
Hydrogenation: The double bond can be reduced to a single bond using catalytic hydrogenation (e.g., H₂/Pd-C), leading to the corresponding saturated carboxylic acid or ester.
Halogenation: The alkene can react with halogens (e.g., Br₂) to form a dihalo derivative.
Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will convert the double bond into an epoxide.
Hydroboration-Oxidation: This two-step process can be used to convert the terminal alkene into a primary alcohol.
Amidation Reactions: Synthesis of N,N-Dialkylamides of Related Dimethylpent-4-enoic Acids
The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. For this compound, this would typically involve the synthesis of N,N-dialkylamides.
From the Acid Chloride: A common and efficient method for amide formation is the reaction of an acid chloride with an amine. google.comgoogle.com this compound can be converted to its acid chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with a dialkylamine, such as dimethylamine (B145610), in the presence of a base to neutralize the HCl byproduct, to afford the corresponding N,N-dimethylamide.
| Step | Reactant | Reagent | Product |
| 1 | This compound | Thionyl Chloride | 2,3-Dimethylpent-4-enoyl chloride |
| 2 | 2,3-Dimethylpent-4-enoyl chloride | Dimethylamine, Base | N,N,2,3-Tetramethylpent-4-enamide |
Direct Amidation with Coupling Reagents: Similar to esterification, various coupling reagents can be used to directly form amides from carboxylic acids and amines without the need to first form the acid chloride. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) like EDC are highly effective for this purpose.
Using N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) as the Amine Source: Recent methods have been developed that utilize N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) as both the solvent and the source of the dimethylamine group. researchgate.netscilit.comthieme-connect.com These reactions are often promoted by activating agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a combination of trimethylacetic anhydride (B1165640) and a catalytic amount of potassium tert-butoxide. researchgate.netthieme-connect.com These methods offer a practical and often more environmentally friendly alternative to traditional amidation procedures.
Advanced Organic Reactions Involving the Olefinic Moiety
The terminal double bond in this compound and its derivatives is amenable to a range of advanced organic reactions, enabling the introduction of new functional groups and the construction of intricate carbon skeletons.
Transition Metal-Catalyzed Coupling Reactions (e.g., Heck Reactions of Related Esters)
Transition metal-catalyzed cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation. sciengine.comeie.gr While direct Heck reactions on unsaturated carboxylic acids can be challenging due to potential decarboxylation, their corresponding esters are effective substrates. For instance, the methyl ester of a related compound, 3,3-dimethyl-4-pentenoic acid, has been successfully employed in Heck reactions. pharmaffiliates.com This suggests that the ester of this compound could similarly undergo palladium-catalyzed coupling with aryl or vinyl halides.
The synergistic merger of photoredox and nickel catalysis has enabled the decarboxylative cross-coupling of alkyl carboxylic acids with vinyl halides, offering a modern approach to vinylation. nih.govacs.org This method has been applied to a variety of α-oxy and α-amino acids, as well as simple hydrocarbon-substituted acids, highlighting its broad applicability. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Reactions on Related Unsaturated Systems
| Reaction Type | Substrate Example | Catalyst/Reagents | Product Type | Reference |
| Heck Reaction | Methyl 3,3-dimethyl-4-pentenoate | Pd Catalyst | Coupled Product | pharmaffiliates.com |
| Decarboxylative Coupling | Alkyl Carboxylic Acids | Photoredox/Nickel Catalyst | Vinylation Products | nih.govacs.org |
| Annulation | Heteroaromatic β-halo-α,β-unsaturated carboxylic acids | Cu(OAc)₂·H₂O | Indolo[2,3-c]pyrane-1-ones | rsc.org |
Electrophilic Additions to the Alkenyl Group (e.g., Trifluoromethylthiolation of Related Carbonyl Compounds)
The double bond in this compound is susceptible to electrophilic attack. numberanalytics.com A notable example is the electrophilic trifluoromethylthiolation of related carbonyl compounds, which introduces the trifluoromethylthio group. smolecule.com This reaction underscores the ability to functionalize the terminal alkene with various electrophiles.
Electrophilic addition reactions are initiated by the attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate. numberanalytics.comyoutube.com This intermediate is then captured by a nucleophile to yield the final product. The regioselectivity of the addition is often governed by the stability of the resulting carbocation.
Nucleophilic Additions and Conjugate Additions
While direct nucleophilic addition to the unactivated double bond of this compound is not typical, its derivatives, particularly α,β-unsaturated counterparts, readily undergo conjugate or 1,4-addition. libretexts.org This type of reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. nih.govlibretexts.orgopenstax.org The resulting enolate intermediate is then protonated to give the saturated product. youtube.com
The reactivity of α,β-unsaturated systems is due to the polarization of the C=C bond by the electron-withdrawing carbonyl group, making the β-carbon electrophilic. libretexts.org A variety of nucleophiles, including organocopper reagents (Gilman reagents), can be used for conjugate additions. libretexts.orgopenstax.org
Cyclization Reactions and Annulation Strategies
The presence of both a carboxylic acid and a double bond within the same molecule allows for intramolecular cyclization reactions to form lactones. libretexts.orglibretexts.org These reactions can be initiated by electrophiles, which add to the double bond to form a carbocation that is subsequently trapped by the internal nucleophile (the carboxyl group). libretexts.org
Annulation strategies provide a powerful means to construct cyclic systems. For example, palladium-catalyzed [3+3] annulation between diarylamines and α,β-unsaturated acids has been used to synthesize 4-substituted 2-quinolinones. nih.gov Furthermore, radical-mediated annulation reactions have been developed for the synthesis of various heterocyclic structures. For instance, copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids yields indolizines. rsc.org Iron-catalyzed radical annulation of unsaturated carboxylic acids with disulfides provides access to γ-lactones. acs.orgresearchgate.net
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group of this compound exhibits typical reactivity, including salt formation and esterification. However, its proximity to the olefinic moiety enables unique intramolecular transformations.
Formation of Acyloxy Lactone Products from Unsaturated Carboxylic Acids
Unsaturated carboxylic acids can undergo oxidative cyclization to form lactone products. acs.org This process, often referred to as lactonization, is a key step in the synthesis of various natural products. acs.org The formation of five- and six-membered lactones is particularly common. libretexts.org Halolactonization, where an alkene is attacked by a halogen in an electrophilic addition, with the resulting cationic intermediate being trapped by the adjacent carboxylic acid, is a well-established method for lactone synthesis. wikipedia.org
Manganese-catalyzed systems have been developed for the site- and stereoselective γ-lactonization of unactivated primary C-H bonds in carboxylic acid substrates. nih.gov This method utilizes a chiral Mn catalyst and hydrogen peroxide to promote intramolecular lactonization under mild conditions. nih.gov
Decarboxylation Pathways and Mechanisms of β,γ-Unsaturated Acids
The decarboxylation of β,γ-unsaturated acids, such as this compound, represents a significant transformation, proceeding through various mechanisms depending on the reaction conditions. One of the primary pathways is thermal decarboxylation, which is thought to occur via a mechanism analogous to that of β-keto acids. stackexchange.comdoubtnut.com This process involves a cyclic transition state, leading to the formation of an alkene with the concurrent loss of carbon dioxide. stackexchange.com The transition state for the decarboxylation of these olefinic acids has been argued to be largely non-polar. rsc.org
Under thermal conditions, it is also proposed that α,β-unsaturated carboxylic acids can first isomerize to their β,γ-isomers, which then undergo decarboxylation through this cyclic transition state to yield a terminal alkene. stackexchange.com
In addition to thermal methods, metal-catalyzed decarboxylative reactions have emerged as powerful synthetic tools. For instance, copper-catalyzed decarboxylative coupling reactions of conjugated β,γ-unsaturated carboxylic acids have been developed for various functionalizations, including amination, alkylation, sulfonylation, and phosphinoylation. researchgate.net Mechanistic studies suggest that these reactions can proceed through the formation of an allyl radical intermediate following the electrophilic addition of a copper catalyst to the olefin and subsequent decarboxylation. researchgate.net This highlights a pathway distinct from the pericyclic mechanism of thermal decarboxylation.
| Decarboxylation Method | Proposed Mechanism | Key Intermediates/Transition States | Outcome |
| Thermal Decarboxylation | Pericyclic Reaction | Cyclic Transition State | Alkene + CO2 |
| Copper-Catalyzed Decarboxylation | Radical Pathway | Allyl Radical | Functionalized Allylic Compounds |
Olefin Rearrangement and Isomerization Pathways in Analogous Systems
The position of the double bond in unsaturated acids and their derivatives is not always static, and various conditions can promote its migration. In systems analogous to this compound, such as other β,γ-unsaturated carboxylic acids and their esters, the isomerization to the thermodynamically more stable α,β-unsaturated isomer is a common transformation.
Base-catalyzed isomerization is a frequently observed pathway. In the presence of a strong base, β,γ-unsaturated carboxylic acids can interconvert with their α,β-isomers through the migration of the double bond. libretexts.org Studies on β,γ-unsaturated esters have shown that this rearrangement is dependent on the polarity of the solvent and the basicity of the amine catalyst, with the reaction being first-order in both the ester and the amine. oup.com For β,γ-unsaturated thioesters, carboxylate salts have been shown to be effective catalysts for isomerization to the α,β-conjugated isomers. nih.govjyu.fi The mechanism for this transformation is suggested to involve a rate-determining γ-reprotonation of an enolate intermediate. nih.govjyu.finih.gov
Thermal isomerization provides another route for olefin rearrangement. For example, methyl cis-4-methyl-2-pentenoate has been observed to rearrange to methyl 4-methyl-3-pentenoate at 252°C through a unimolecular mechanism. cdnsciencepub.com This process is believed to occur via a cyclic 1,5-hydrogen transfer, a mechanism that could be general for the equilibration of α,β- and β,γ-unsaturated esters. cdnsciencepub.com
Photochemical methods can also be employed to induce isomerization. In some cases, photochemical isomerization can be used to convert α,β-unsaturated esters to their β,γ-congeners. acs.org
| Isomerization Method | Catalyst/Condition | Proposed Mechanism | Analogous System |
| Base-Catalyzed | Strong Base/Amine | Double Bond Migration via Enolate | β,γ-Unsaturated Carboxylic Acids/Esters |
| Carboxylate-Catalyzed | Carboxylate Salts | Rate-determining γ-reprotonation of Enolate | β,γ-Unsaturated Thioesters |
| Thermal | High Temperature (e.g., 252°C) | Unimolecular 1,5-Hydrogen Transfer | β,γ-Unsaturated Esters |
| Photochemical | Light | Photochemical Excitation | α,β-Unsaturated Esters |
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Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dimethylpent 4 Enoic Acid and Its Derivatives
Computational and Theoretical Investigations of 2,3 Dimethylpent 4 Enoic Acid
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable balance of accuracy and computational cost. A DFT study of 2,3-dimethylpent-4-enoic acid would begin with the optimization of its molecular geometry. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable three-dimensional structure of the molecule.
Once the geometry is optimized, the electronic structure can be analyzed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity. For example, the HOMO location indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. An electrostatic potential map could also be generated to visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G(d) Level) This data is illustrative and represents typical values for similar structures.
| Parameter | Atom(s) Involved | Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-O | 1.35 Å |
| Bond Length | C=C (vinyl) | 1.34 Å |
| Bond Angle | O=C-O | 123.5° |
| Dihedral Angle | H-C-C-H (vinyl) | 180.0° |
Conformational Analysis and Exploration of Energy Landscapes
Due to the presence of several single bonds, this compound can exist in various conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the molecule's flexibility. This is typically done by systematically rotating the dihedral angles of the key rotatable bonds, such as the C2-C3 bond and the bond connecting the carboxylic acid group to the chiral center at C2.
For each starting conformation, a geometry optimization would be performed. The relative energies of the resulting stable conformers are then compared to construct a potential energy surface. This "energy landscape" reveals the global minimum (the most stable conformer) and other local minima, separated by energy barriers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for interpreting experimental data, as the observed properties are often an average over the different conformations present.
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. For this compound, one could investigate reactions such as the addition of electrophiles to the carbon-carbon double bond or reactions involving the carboxylic acid group.
To study a reaction mechanism, one would identify the reactants, products, and any intermediates. The core of this investigation is the search for the transition state (TS) structure, which is the highest energy point along the reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction but a minimum in all other directions.
Locating the TS structure and calculating its energy allows for the determination of the activation energy of the reaction. This, in turn, provides insight into the reaction rate. Tools like Transition State Theory can be used to connect the calculated activation energy to the macroscopic reaction kinetics. sci-hub.se For instance, the regioselectivity of a reaction, such as whether an electrophile adds to C4 or C5 of the pentenoic acid, can be rationalized by comparing the activation energies of the two possible pathways.
Prediction and Interpretation of Spectroscopic Data
Computational methods can predict various spectroscopic properties, which can be compared with experimental spectra to confirm the structure of a molecule. For this compound, one could calculate:
Infrared (IR) Spectra: By calculating the vibrational frequencies, one can predict the positions and intensities of absorption bands in the IR spectrum. This would help in identifying characteristic peaks, such as the C=O stretch of the carboxylic acid and the C=C stretch of the vinyl group.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structural elucidation and for distinguishing between different stereoisomers.
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help in understanding fragmentation patterns by calculating the energies of potential fragment ions.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound This data is for illustrative purposes and represents expected values.
| Spectroscopy Type | Predicted Feature | Value |
|---|---|---|
| IR | C=O Stretch | ~1710 cm⁻¹ |
| IR | C=C Stretch | ~1640 cm⁻¹ |
| ¹³C NMR | C=O | ~180 ppm |
| ¹H NMR | Vinyl Protons | ~5.0-6.0 ppm |
Stereochemical Properties and Enantiomeric Discrimination using Theoretical Models
This compound possesses two chiral centers (at C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Theoretical models are crucial for understanding the properties of these different stereoisomers.
The absolute configuration of each stereoisomer can be confirmed by calculating its optical rotation, which is a measure of how the molecule rotates plane-polarized light. The sign and magnitude of the calculated optical rotation can be compared with experimental values. Furthermore, theoretical methods can be used to simulate chiroptical spectra, such as electronic circular dichroism (ECD), which provides a detailed fingerprint of a chiral molecule.
In the context of enantiomeric discrimination, computational models can be used to study the interaction of the different enantiomers of this compound with a chiral environment, such as a chiral catalyst or a biological receptor. By calculating the interaction energies, one can predict which enantiomer will bind more strongly or react faster, providing a theoretical basis for understanding and designing enantioselective processes.
Synthetic Utility and Applications in Organic Chemistry
2,3-Dimethylpent-4-enoic Acid as a Chiral Building Block in Asymmetric Synthesis
The presence of two stereocenters at the C2 and C3 positions makes this compound an attractive chiral building block for asymmetric synthesis. The controlled synthesis of specific stereoisomers of this molecule can provide access to enantiomerically pure compounds with defined three-dimensional arrangements. While direct applications of this compound as a chiral building block are not extensively documented in readily available literature, the principles of asymmetric synthesis can be applied to its preparation and subsequent reactions.
One common strategy to obtain chiral molecules is through chiral resolution, which involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation based on their different physical properties, such as solubility. Another powerful approach is asymmetric synthesis, where a chiral catalyst or auxiliary is used to selectively produce one enantiomer over the other. For instance, the enantioselective synthesis of the structurally related Fmoc-protected 3,4-dimethyl-2-(methylamino)pentanoic acid has been achieved using a chiral oxazolidinone auxiliary to establish the first stereocenter, followed by the use of Ellman's N-sulfinylimine for the diastereoselective introduction of the second chiral center. This demonstrates that established methodologies in asymmetric synthesis can be adapted to create stereochemically defined dimethylated carboxylic acids.
The resulting enantiomerically pure this compound can then be utilized in the synthesis of complex natural products and pharmaceuticals, where stereochemistry plays a crucial role in biological activity. The vinyl group and the carboxylic acid moiety serve as handles for a variety of subsequent transformations, allowing for the construction of intricate molecular frameworks with high stereochemical control.
Application as an Intermediate in the Synthesis of Complex Organic Molecules
The unique structural features of this compound make it a valuable intermediate in the synthesis of more complex organic molecules, including important classes of compounds such as cyclopropanecarboxylic acid esters and other branched alkenoic acid derivatives.
Precursor in Cyclopropanecarboxylic Acid Ester Synthesis
Esters of cyclopropanecarboxylic acids are the core structural motif of pyrethroid insecticides, a major class of synthetic pesticides. nih.govnih.gov The synthesis of these compounds often relies on precursors that can be converted into the characteristic three-membered ring. While direct evidence for the use of this compound in the industrial synthesis of pyrethroids is not prominent, its constitutional isomer, 3,3-dimethyl-4-pentenoic acid, is a well-established precursor. nih.gov
The synthesis of the pyrethroid acid component often involves a Claisen rearrangement of an allylic alcohol with an orthoester to generate a γ,δ-unsaturated ester. For example, the condensation of prenyl alcohol with an orthoacetate ester leads to the formation of 3,3-dimethyl-4-pentenoate. nih.gov This intermediate is then subjected to a cyclopropanation reaction to form the final cyclopropanecarboxylic acid derivative. Given the structural similarity, it is conceivable that derivatives of this compound could serve as precursors for novel pyrethroid analogues through similar synthetic strategies. The presence of an additional methyl group at the α-position could influence the biological activity and metabolic stability of the resulting pyrethroids.
| Pyrethroid Precursor Synthesis | |
| Starting Material | Prenyl alcohol and orthoacetate ester |
| Key Reaction | Claisen rearrangement |
| Intermediate | 3,3-Dimethyl-4-pentenoate |
| Final Product Class | Cyclopropanecarboxylic acid esters (Pyrethroids) |
Role in the Synthesis of Other Branched Alkenoic Acid Derivatives
Beyond its potential role in pyrethroid synthesis, this compound can serve as a starting material for the synthesis of a variety of other branched alkenoic acid derivatives. The presence of both a double bond and a carboxylic acid functional group allows for a wide range of chemical modifications.
The double bond can undergo various addition reactions, such as hydrogenation to produce the corresponding saturated acid, or halogenation to introduce new functional groups. The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, providing further avenues for derivatization. For instance, the synthesis of branched-chain fatty acids is of interest for various industrial applications. researchgate.net While specific examples starting from this compound are not readily found, general methods for the synthesis of branched fatty acids from unsaturated precursors could be applied.
Furthermore, the development of catalytic methods for the dehydrogenation of saturated carboxylic acids to their α,β- and β,γ-unsaturated counterparts provides a modern approach to the synthesis of unsaturated acids. nih.gov This highlights the importance of unsaturated carboxylic acids as versatile intermediates in organic synthesis.
Catalytic Roles of Related Dimethylpentenoic Acids in Organic Reactions
While specific catalytic roles for this compound itself are not well-documented, the broader class of unsaturated carboxylic acids can participate in or influence various catalytic reactions. The carboxylic acid group can act as a directing group in metal-catalyzed C-H activation reactions, facilitating functionalization at specific positions within the molecule.
For example, palladium-catalyzed dehydrogenation of aliphatic acids can lead to the formation of α,β- or β,γ-unsaturated acids. nih.gov In these processes, the carboxylic acid moiety coordinates to the metal center, directing the C-H activation step.
Moreover, the double bond in unsaturated carboxylic acids can participate in various catalytic transformations. For instance, asymmetric hydrogenation of α,β-unsaturated carboxylic acids using chiral cobalt catalysts has been shown to produce chiral carboxylic acids with high enantioselectivity. acs.org Biocatalytic reductions of α,β-unsaturated carboxylic acids to the corresponding allylic alcohols have also been developed, showcasing the utility of enzymes in catalyzing transformations of these substrates. rsc.orgmanchester.ac.uk
Future Research Directions and Emerging Trends
Development of Novel Organocatalytic and Biocatalytic Approaches for Synthesis
The synthesis of chiral molecules like 2,3-dimethylpent-4-enoic acid with high stereoselectivity is a significant challenge. Organocatalysis and biocatalysis represent powerful, green alternatives to traditional metal-based catalysts for achieving such precision.
Organocatalysis: This field utilizes small organic molecules to catalyze chemical reactions, often with high enantioselectivity. wikipedia.org Future research could focus on developing organocatalytic methods for the asymmetric synthesis of this compound. For instance, methodologies involving the Michael-cyclization cascade of aldehydes with unsaturated carboxylic acids could be adapted. rsc.orgrsc.org Such strategies could generate stereochemically defined products that are valuable as building blocks for more complex molecules. rsc.org Iridium-catalyzed asymmetric hydrogenation is another promising route for producing chiral carboxylic acids from their unsaturated precursors, offering high activity and enantioselectivity. nih.gov
Biocatalysis: Enzymes offer unparalleled selectivity under mild, environmentally friendly conditions. Research into the biocatalytic production of branched-chain fatty acids (BCFAs) is an active area. mdpi.comfrontiersin.orgnih.gov Future work could involve engineering enzymes or entire metabolic pathways to produce this compound specifically. morressier.com For example, modifying fatty acid synthase (FASN) enzymes, which are known to be promiscuous and can incorporate methylmalonyl-CoA to create methyl-branched fatty acids, could be a viable strategy. nih.gov Exploring ketol-acid reductoisomerase enzymes, involved in the de novo synthesis of branched-chain amino acids, could also provide precursors for targeted BCFA synthesis. frontiersin.org
| Approach | Potential Catalysts/Enzymes | Expected Advantages | Key Research Challenges |
| Organocatalysis | Chiral amines (e.g., Proline derivatives), N-Heterocyclic Carbenes (NHCs), Chiral Phosphoric Acids | High enantioselectivity, metal-free, operational simplicity. wikipedia.orgacs.org | Catalyst design for specific substrate, optimization of reaction conditions, scalability. |
| Biocatalysis | Engineered Fatty Acid Synthases (FAS), Ketol-Acid Reductoisomerases (e.g., IlvC), Lipases | Exceptional selectivity (enantio- and regioselectivity), mild reaction conditions (aqueous media, ambient temperature), sustainability. mdpi.comfrontiersin.orgnih.gov | Enzyme discovery and engineering, controlling metabolic flux, substrate specificity, product isolation. morressier.com |
Investigation of Photo- and Electrocatalytic Transformations of this compound
Photo- and electrocatalysis are rapidly emerging fields that use light and electricity, respectively, to drive chemical reactions. These methods offer unique reactivity and are aligned with green chemistry principles by often operating under mild conditions and reducing the need for harsh chemical reagents.
Photocatalysis: Visible-light photocatalysis could enable novel transformations of this compound. For example, photocatalytic decarboxylation strategies, which have been successfully applied to α,β-unsaturated carboxylic acids, could be investigated to generate valuable difluoromethylated alkenes or other functionalized products. tue.nlacs.org The carboxylic acid group could also be used as a handle for photocatalytic aminodecarboxylation to synthesize aliphatic amines. nih.gov Furthermore, the double bond in the molecule could be a target for photocatalytic modifications, such as isomerization or addition reactions, potentially influenced by the carboxylic acid group's presence. mdpi.com
Electrocatalysis: Electrochemical methods provide a powerful tool for carboxylation and other transformations. Electrosynthesis can be used for the selective hydrocarboxylation of substituted olefins, offering a route to dicarboxylic acids that avoids the limitations of traditional transition metal catalysis. acs.org This could be applied to the vinyl group of this compound. The development of cost-effective electrocatalytic protocols for hydroalkoxylation of alkenes also presents an opportunity to functionalize the terminal double bond. oaepublish.com Computational studies suggest that catalyst design, such as modifying the electrode surface morphology, is key to improving the efficiency of these reactions. morressier.com
| Method | Potential Transformation | Key Reagents/Conditions | Research Focus |
| Photocatalysis | Decarboxylative Functionalization | Organic or metal-based photosensitizers (e.g., fac-Ir(ppy)3), visible light. tue.nlacs.org | Stereoselective product formation, exploring new functionalization reactions (e.g., amination, alkylation). nih.gov |
| Electrocatalysis | Hydrocarboxylation of the alkene | Divided or undivided electrochemical cell, CO2, specific electrode materials (e.g., Ni). acs.orgmorressier.com | Regioselectivity of addition, catalyst stability, process optimization for industrial scale-up. |
Advanced Mechanistic Studies using Operando Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing catalytic systems and designing new ones. Operando spectroscopy is a powerful methodology that allows for the real-time characterization of a catalyst and reacting species under actual working conditions, directly linking the catalyst's structure to its activity and selectivity. acs.org
Future research on the synthesis or transformation of this compound would greatly benefit from the application of operando techniques.
Operando Infrared (IR) Spectroscopy: This is one of the most versatile methods for studying heterogeneous catalysis. acs.org It can be used to probe surface adsorbates and reaction intermediates during catalytic processes like hydrogenation or oxidation of the unsaturated acid. ornl.govacs.org By coupling IR spectroscopy with a mass spectrometer, researchers can simultaneously monitor surface chemistry and product formation. ornl.gov
Operando Raman Spectroscopy: This technique is particularly useful for studying reactions in aqueous phases and for observing vibrational modes of carbon structures. rsc.org It could be applied to monitor C-C bond formation or changes in the carbon backbone of this compound during catalytic reactions. acs.orgrsc.orgrsc.org Recent studies have used operando Raman to observe the formation of graphite (B72142) intercalation compounds and to study CO2 reduction, showcasing its utility in complex electrochemical systems. acs.orgaip.org
By applying these techniques, researchers can identify active catalytic sites, understand deactivation mechanisms, and elucidate complex reaction pathways, leading to the rational design of more efficient and selective catalysts. rsc.org
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by moving from traditional trial-and-error methods to a data-driven, predictive paradigm. eurekalert.org These computational tools can accelerate the discovery and optimization of synthetic routes and catalysts. digitellinc.comcatalysis-summit.com
For a molecule like this compound, AI and ML could be applied in several ways:
Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including stereoselectivity, which is critical for chiral molecules. semanticscholar.orgarxiv.orgbohrium.com This would allow for the rapid in-silico screening of potential synthetic routes and reaction conditions, saving significant time and resources. arxiv.orgresearchgate.net
Catalyst Design: AI can identify key performance descriptors to accelerate the discovery of novel catalysts. eurekalert.org Generative models can propose entirely new catalyst structures with optimized properties for specific reactions, such as the asymmetric synthesis of branched unsaturated acids. catalysis-summit.com
Process Optimization: AI-powered closed-loop systems can integrate automated synthesis, characterization, and optimization. eurekalert.org An AI workflow could use Bayesian optimization and active learning to efficiently navigate the high-dimensional parameter space of a reaction, rapidly identifying the optimal conditions for yield and selectivity. arxiv.org
The development of specialized large language models (LLMs) for chemistry, such as Catal-GPT, promises to create systems that can generate executable methods for catalyst preparation based on natural language inputs, further streamlining the research and development process. oup.com
Sustainable and Green Chemistry Methodologies in the Synthesis of Branched Unsaturated Acids
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on this compound and other branched unsaturated acids should prioritize sustainable methodologies.
Key areas of focus include:
Use of Renewable Feedstocks: Developing synthetic routes that start from biomass-derived materials instead of petrochemicals. For instance, processes that utilize CO2 as a C1 building block for carboxylation reactions are highly desirable. rsc.orgmdpi.comacs.org
Solvent Selection: Minimizing or eliminating the use of hazardous organic solvents. Water is often considered an ideal green solvent, and its use in biocatalysis or biphasic catalytic systems is a major advantage. nih.govrsc.orgresearchgate.net Supercritical fluids, such as CO2, also represent an interesting and environmentally benign reaction medium. rsc.org
Catalysis over Stoichiometric Reagents: Employing catalytic methods (organocatalysis, biocatalysis, photocatalysis) reduces waste compared to reactions that use stoichiometric amounts of reagents. wikipedia.orgnih.gov
Green Metrics Analysis: Systematically evaluating the "greenness" of a synthetic route using established metrics is essential for comparing different approaches. mdpi.com Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) provide a quantitative measure of a process's sustainability, accounting for factors like yield, solvent use, and waste generation. researchgate.netnih.govgreenchemistry-toolkit.org
By integrating these green chemistry principles, the synthesis and transformation of this compound can be developed in a manner that is not only scientifically innovative but also environmentally responsible.
Q & A
Basic Research Question
- NMR : The vinyl proton (δ 5.2–5.8 ppm, doublet) and carboxylic proton (δ 10–12 ppm, broad) are diagnostic. NMR shows the carboxyl carbon at δ 170–175 ppm .
- IR : A strong O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm the carboxylic acid group .
- MS : The molecular ion peak (m/z 128.17) and fragmentation patterns (e.g., loss of CO₂) validate the structure .
How can researchers resolve contradictions in reported synthetic yields when replicating literature protocols?
Advanced Research Question
Discrepancies (e.g., 92% vs. 76% yields) often arise from subtle differences in reagent purity, catalyst loading, or workup procedures. To address this:
Replicate studies under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere).
Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry).
Apply statistical tools (ANOVA) to quantify variability .
What purification strategies are optimal for isolating high-purity this compound for pharmacological assays?
Basic Research Question
- Recrystallization : Use ethyl acetate/hexane (1:3) at low temperatures to exploit solubility differences.
- Distillation : Fractional distillation under reduced pressure (bp ~120°C at 15 mmHg) minimizes thermal degradation.
- Chromatography : Silica gel chromatography with a gradient of acetone in hexane resolves impurities .
How does steric hindrance from the dimethyl group influence the acid’s reactivity in nucleophilic acyl substitution?
Advanced Research Question
The geminal dimethyl groups at C3 create steric bulk, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., pseudo-first-order rate constants) using varying nucleophiles (e.g., amines vs. alcohols) reveal a 2–3-fold decrease in reactivity compared to unsubstituted analogs. Transition-state modeling (e.g., NCI analysis) visualizes steric clashes .
What methodologies are recommended for studying the thermal decarboxylation kinetics of this compound?
Advanced Research Question
Conduct isothermal TGA/DSC to determine activation energy (Eₐ) via the Arrhenius equation.
Monitor CO₂ evolution using gas chromatography or IR spectroscopy.
Compare decarboxylation rates in polar (e.g., DMF) vs. nonpolar solvents to assess solvent effects .
How can radical trapping experiments elucidate reaction mechanisms in photochemical transformations of this compound?
Advanced Research Question
Introduce radical inhibitors (e.g., TEMPO or BHT) during UV irradiation. Analyze reaction quenches via ESR to detect radical intermediates. For example, TEMPO-adduct formation (m/z 280–300) confirms radical pathways. Isotopic labeling (e.g., -carboxyl) tracks carbon migration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
